2-Bromo-6-fluorophenylisocyanate
Description
2-Bromo-6-fluorophenylisocyanate (CAS RN: 1360960-48-0) is an aromatic isocyanate with the molecular formula C₇H₃BrFNO and a molecular weight of 216.009 g/mol . It is systematically named 1-bromo-3-fluoro-2-isocyanatobenzene, highlighting its substituents: a bromine atom at position 1, a fluorine atom at position 3, and an isocyanate (-NCO) group at position 2 on the benzene ring. This compound is used in synthetic organic chemistry, particularly in the preparation of ureas, carbamates, and other heterocyclic frameworks due to its electrophilic isocyanate moiety .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-isocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFMBHQTZIYGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluorophenylisocyanate typically involves the reaction of 2-Bromo-6-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
2-Bromo-6-fluoroaniline+Phosgene→this compound+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale handling of phosgene and requires stringent safety measures. The process is typically carried out in a closed system to prevent the release of toxic gases. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluorophenylisocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-Bromo-6-fluoroaniline and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, toluene
Catalysts: Tertiary amines, Lewis acids
Major Products:
Ureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Heterocycles: Formed through cycloaddition reactions
Scientific Research Applications
2-Bromo-6-fluorophenylisocyanate is used in various scientific research applications, including:
Organic Synthesis: It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials.
Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: The compound is explored for its potential in developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorophenylisocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophilic species, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Functional Group Variations
Halogen-Substituted Phenylisocyanates
2-Bromophenyl isocyanate (CAS 1592-00-3): Molecular Formula: C₇H₄BrNO Molecular Weight: 198.02 g/mol Key Differences: Lacks the fluorine substituent at position 6, reducing electron-withdrawing effects. This may decrease reactivity in electrophilic aromatic substitution compared to the fluoro-substituted analog .
2-Bromo-5-isocyanato-pyridine (CAS 1260671-10-0):
- Molecular Formula : C₆H₂BrN₂O
- Molecular Weight : 213.00 g/mol
- Key Differences : Replaces the benzene ring with a pyridine ring, introducing a nitrogen atom. This alters electronic properties (e.g., increased polarity) and may influence coordination chemistry or binding to metal catalysts .
Isothiocyanate Analogs
2-Bromo-4-chloro-6-fluorophenylisothiocyanate (CAS 1000577-50-3):
- Molecular Formula : C₇H₂BrClFNS
- Molecular Weight : 266.52 g/mol
- Key Differences : Replaces the isocyanate (-NCO) group with an isothiocyanate (-NCS) group. The sulfur atom enhances nucleophilicity, making it more reactive toward amines and alcohols. The additional chlorine substituent increases molecular weight and lipophilicity .
Molecular and Electronic Properties
| Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group |
|---|---|---|---|---|---|
| 2-Bromo-6-fluorophenylisocyanate | 1360960-48-0 | C₇H₃BrFNO | 216.01 | Br (1), F (3), -NCO (2) | Isocyanate |
| 2-Bromophenyl isocyanate | 1592-00-3 | C₇H₄BrNO | 198.02 | Br (2), -NCO (1) | Isocyanate |
| 2-Bromo-5-isocyanato-pyridine | 1260671-10-0 | C₆H₂BrN₂O | 213.00 | Br (2), -NCO (5) | Isocyanate |
| 4-Bromo-2-chloro-6-methylphenyl isocyanate | N/A | C₈H₅BrClNO | ~258.49 | Br (4), Cl (2), CH₃ (6), -NCO (1) | Isocyanate |
| 2-Bromo-4-chloro-6-fluorophenylisothiocyanate | 1000577-50-3 | C₇H₂BrClFNS | 266.52 | Br (2), Cl (4), F (6), -NCS (1) | Isothiocyanate |
Key Observations :
- Electron-withdrawing effects : Fluoro and chloro substituents enhance the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles.
- Functional group reactivity : Isothiocyanates exhibit distinct reactivity (e.g., in thiourea formation) compared to isocyanates due to sulfur’s polarizability .
Biological Activity
2-Bromo-6-fluorophenylisocyanate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H4BrFNO
- Molecular Weight : 218.07 g/mol
The presence of bromine and fluorine substituents on the phenyl ring significantly influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The isocyanate functional group enables the compound to form stable complexes with biological macromolecules, leading to:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their catalytic functions.
- Receptor Modulation : Interaction with receptor proteins can alter their conformation, affecting signal transduction pathways.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various microbial strains. The mechanism likely involves disruption of microbial cell function through enzyme inhibition.
Anticancer Potential
Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its effectiveness in inhibiting cancer cell proliferation, particularly in specific cancer lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antimicrobial Activity
- Objective : Evaluate the efficacy of this compound against bacterial strains.
- Method : Disk diffusion method was employed to assess antimicrobial activity.
- Results : Significant zones of inhibition were observed against Staphylococcus aureus and Escherichia coli.
- : The compound shows promise as a potential antimicrobial agent.
-
Study on Anticancer Activity
- Objective : Investigate the effects of this compound on cancer cell lines.
- Method : MTT assay was used to measure cell viability in treated cancer cells.
- Results : A dose-dependent decrease in cell viability was noted in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- : The compound may serve as a lead for developing new anticancer therapies.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C7H4BrFNO | Antimicrobial, anticancer |
| N-(2-Bromo-6-fluorophenyl)urea | C7H5BrFNO | Enzyme inhibitor, protein interaction |
| (1R)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine | C8H10BrFN | Antimicrobial, potential anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
